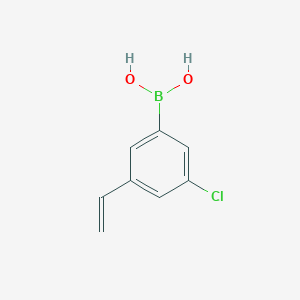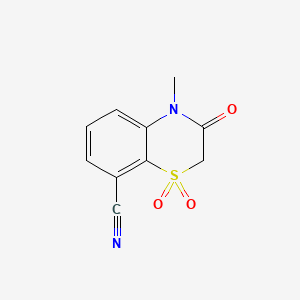
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired phthalimide derivative. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 can be compared with other similar compounds, such as:
Phthalimide: The parent compound of the phthalimide class, known for its use in the synthesis of various derivatives.
N-methylphthalimide: A derivative with a methyl group attached to the nitrogen atom, exhibiting different chemical and biological properties.
4-chloro-1,1,3-trioxo-3,4-dihydro-2H-1: A chlorinated derivative with distinct reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
属性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-8-carbonitrile |
InChI |
InChI=1S/C10H8N2O3S/c1-12-8-4-2-3-7(5-11)10(8)16(14,15)6-9(12)13/h2-4H,6H2,1H3 |
InChI 键 |
ZMYSKXRMRFPQBN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CS(=O)(=O)C2=C(C=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





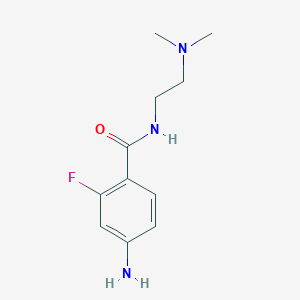

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
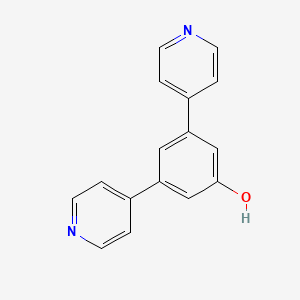
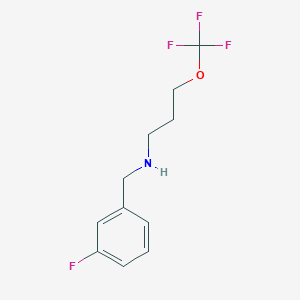
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
